[4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone
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Overview
Description
[4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and piperazine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a palladium-catalyzed coupling reaction with a suitable aryl halide.
Formation of the Pyrazolyl Group: The pyrazolyl group is formed through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(piperazin-1-yl)methanone: Shares the piperazine and chlorophenyl groups but lacks the methoxyphenyl and pyrazolyl groups.
Cis-[4,5-Bis-(4-Chlorophenyl)-2-(2-Isopropoxy-4-Methoxyphenyl)-4,5-Dihydroimidazol-1-Yl]-Piperazin-1-Yl-Methanone: Contains similar structural motifs but differs in the overall molecular framework.
Uniqueness
The uniqueness of [4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C22H23ClN4O2 |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
InChI |
InChI=1S/C22H23ClN4O2/c1-25-21(15-20(24-25)16-3-9-19(29-2)10-4-16)22(28)27-13-11-26(12-14-27)18-7-5-17(23)6-8-18/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
DZCLQALYHVRTAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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